(E)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one
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Overview
Description
(E)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one is a complex organic compound featuring a conjugated system that includes benzo[d]thiazole, furan, and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common method includes:
Formation of the Benzo[d]thiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.
Synthesis of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Coupling Reactions: The benzo[d]thiazole and furan rings are then coupled using a suitable cross-coupling reaction, such as the Suzuki or Heck reaction.
Formation of the Thiophene Ring: Thiophene can be synthesized through the Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones.
Final Coupling: The final step involves the coupling of the thiophene ring with the previously synthesized intermediate to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and furan rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bonds in the conjugated system, potentially leading to the formation of saturated derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (for electrophilic substitution), organolithium or Grignard reagents (for nucleophilic substitution).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Saturated derivatives of the original compound.
Substitution Products: Functionalized derivatives with various substituents on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of multiple heterocyclic rings suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-cancer, anti-inflammatory, and antimicrobial therapies.
Industry
In industry, the compound’s electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of (E)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The compound’s conjugated system allows it to participate in electron transfer processes, which is essential for its function in organic electronics.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-1-(phenyl)prop-2-en-1-one: Similar structure but with a phenyl ring instead of a thiophene ring.
(E)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The uniqueness of (E)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one lies in its combination of benzo[d]thiazole, furan, and thiophene rings, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
(E)-3-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-1-thiophen-2-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO2S2/c20-14(17-6-3-11-22-17)9-7-12-8-10-15(21-12)18-19-13-4-1-2-5-16(13)23-18/h1-11H/b9-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEGDSIOWFYNHA-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(O3)C=CC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(O3)/C=C/C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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